molecular formula C10H20N2O2 B1490294 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol CAS No. 2097946-33-1

2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol

Cat. No.: B1490294
CAS No.: 2097946-33-1
M. Wt: 200.28 g/mol
InChI Key: KZTRMRCEXYEGRA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-oxa-2-azaspiro[45]decan-9-ol is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of spiro compounds, which are cyclic structures connected by a single atom

Properties

IUPAC Name

2-(2-aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c11-3-5-12-4-2-10(8-12)7-9(13)1-6-14-10/h9,13H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTRMRCEXYEGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(C2)CCN)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The choice of solvent and temperature can significantly affect the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like halides and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its structural similarity to natural compounds makes it useful in studying biological processes.

  • Medicine: Potential use in drug development due to its bioactive properties.

  • Industry: Employed in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, leading to biological activity.

Comparison with Similar Compounds

  • 2-(2-Aminoethyl)ethanol: Similar structure but lacks the spiro ring system.

  • Tris(2-aminoethyl)amine: Contains multiple amino groups but a different ring structure.

Uniqueness: 2-(2-Aminoethyl)-6-oxa-2-azaspiro[45]decan-9-ol is unique due to its spiro structure, which provides distinct chemical and physical properties compared to other similar compounds

Biological Activity

2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol is a spirocyclic compound characterized by its unique structural features, which include a nitrogen atom incorporated into the spiro ring and a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity. The presence of the aminoethyl group may contribute to its interaction with biological systems, potentially modulating cellular pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decanS. aureus16 µg/mL
4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decanP. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Effects
In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Concentration (µM)Cell LineViability (%)
0Control100
10MCF7 (Breast)85
25MCF7 (Breast)65
50HeLa (Cervical)50
100HeLa (Cervical)30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 2
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol

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